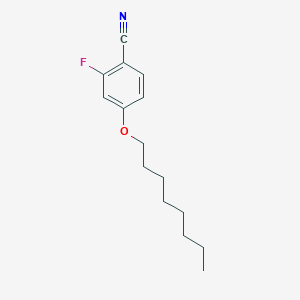

2-Fluoro-4-octyloxybenzonitrile

Description

2-Fluoro-4-octyloxybenzonitrile is a fluorinated benzonitrile derivative characterized by a fluorine atom at the 2-position and an octyloxy (-O-C₈H₁₇) group at the 4-position of the benzene ring. While direct data on this compound is absent in the provided evidence, its structural analogs and synthesis pathways suggest it is likely used as an intermediate in liquid crystal materials, leveraging the mesogenic properties imparted by the elongated alkoxy chain . The octyloxy group enhances lipophilicity and solubility in non-polar matrices, while the fluorine atom modulates electronic properties, affecting dipole interactions and thermal stability.

Properties

Molecular Formula |

C15H20FNO |

|---|---|

Molecular Weight |

249.32 g/mol |

IUPAC Name |

2-fluoro-4-octoxybenzonitrile |

InChI |

InChI=1S/C15H20FNO/c1-2-3-4-5-6-7-10-18-14-9-8-13(12-17)15(16)11-14/h8-9,11H,2-7,10H2,1H3 |

InChI Key |

FXZLOMPYQYQRNH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=CC(=C(C=C1)C#N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 2-Fluoro-4-octyloxybenzonitrile with structurally related fluorinated benzonitriles is provided below, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Analysis

Key Differences and Implications

Substituent Position and Chain Length :

- The octyloxy group in this compound provides superior solubility in organic solvents compared to shorter alkoxy chains (e.g., methoxy in ) or polar groups (-OH, -CHO). This is critical for liquid crystal applications requiring phase stability over a wide temperature range .

- Compared to 2-Fluoro-4-(4-fluorophenyl)benzonitrile, the octyloxy chain introduces flexibility, whereas the biphenyl group in the latter increases rigidity and melting point .

Electronic Effects: The trifluoromethyl group in 2-Fluoro-4-(trifluoromethyl)benzonitrile () strongly withdraws electrons, reducing nucleophilic reactivity at the nitrile group.

Thermal Properties :

- 4-Fluorobenzonitrile () has a boiling point of 188°C, while analogs with longer chains (e.g., octyloxy) likely exhibit higher boiling points due to increased molecular weight and van der Waals interactions.

Applications :

- Hydroxy and methoxy derivatives () are intermediates for esterification or etherification, whereas the octyloxy derivative may directly function in liquid crystal matrices without further modification .

Research Findings and Data Gaps

- Synthetic Pathways : indicates that 2-Fluoro-4-hydroxybenzonitrile is used to synthesize alkoxybenzoates (e.g., hexadecyloxy analogs), suggesting analogous routes for this compound via nucleophilic substitution .

- Safety and Handling : Fluorinated benzonitriles often exhibit toxicity (e.g., 4-Fluorobenzonitrile is labeled as a "劇物" [hazardous substance] in ), implying similar precautions are necessary for the octyloxy variant .

- Data Limitations : Direct experimental data on the target compound’s melting point, solubility, and mesogenic behavior are unavailable in the evidence, necessitating extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.